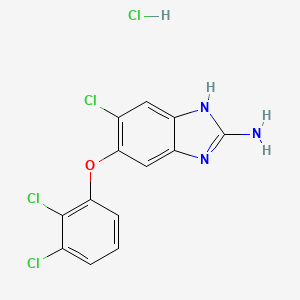
Bis(methacryloyloxy)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methacryloyloxy)ZINC, also known as zinc methacrylate, is a compound with the chemical formula C8H10O4Zn. It is a white to light yellow powder with a slightly acidic odor. This compound is known for its unique properties, including its compatibility with polar rubber and its resistance to acid, alkali, oil, corrosion, and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(methacryloyloxy)ZINC typically involves a chemical precipitation method. The process begins by accurately weighing a certain amount of methacrylic acid in a three-mouth flask. Sodium hydroxide solid and zinc chloride solid are then weighed and dissolved in deionized water to prepare solutions with specific concentrations. The sodium hydroxide solution is added to the flask and stirred. After the reaction is complete, the pH is adjusted with ammonia water, and the zinc chloride solution is added using a constant pressure drop funnel. The product is then filtered and dried to obtain zinc methacrylate nanocrystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise monitoring of temperature, pH, and reactant concentrations to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Bis(methacryloyloxy)ZINC undergoes various chemical reactions, including polymerization, crosslinking, and coordination reactions. It can act as a crosslinker in polymer matrices, forming strong bonds with other monomers .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include methacrylic acid, sodium hydroxide, and zinc chloride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound include polymeric materials with enhanced mechanical properties, such as increased elasticity and tear resistance. These products are often used in applications requiring high-performance materials .
Scientific Research Applications
Bis(methacryloyloxy)ZINC has a wide range of scientific research applications. In chemistry, it is used as a crosslinker in polymer synthesis, enhancing the mechanical properties of polymeric materials. In biology, it is used in the development of hydrogels for drug delivery and tissue engineering. In medicine, it is explored for its potential in dental applications, such as adhesives and primers for enamel and dentine .
In industry, this compound is used as a vulcanizing agent in rubber production, improving the strength and durability of rubber products. It is also used as an adhesive for bonding rubber to metal and as a crosslinking agent in the production of artificial marble and golf balls .
Mechanism of Action
The mechanism of action of Bis(methacryloyloxy)ZINC involves its ability to form strong ionic and covalent bonds with other molecules. In polymer matrices, it acts as a crosslinker, creating a network of interconnected polymer chains that enhance the material’s mechanical properties. The compound’s ability to interact with hydroxyapatite in dental applications leads to the formation of strong adhesive bonds, improving the durability and performance of dental restorations .
Comparison with Similar Compounds
Bis(methacryloyloxy)ZINC can be compared with other similar compounds, such as bis[2-(methacryloyloxy)ethyl] phosphate and bis(thiosemicarbazone) zinc complexes. While all these compounds serve as crosslinkers and enhance the mechanical properties of polymeric materials, this compound is unique in its compatibility with polar rubber and its resistance to harsh chemical environments .
List of Similar Compounds:- Bis[2-(methacryloyloxy)ethyl] phosphate
- Bis(thiosemicarbazone) zinc complexes
- Zinc oxide
- Zinc chloride
These compounds share some similarities in their applications and properties but differ in their specific chemical structures and mechanisms of action .
Properties
Molecular Formula |
C8H12O4Zn |
|---|---|
Molecular Weight |
237.6 g/mol |
IUPAC Name |
2-methylprop-2-enoic acid;zinc |
InChI |
InChI=1S/2C4H6O2.Zn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6); |
InChI Key |
QBLHSJANZJZVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)



![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)



